2,3-Dichloro-4-ethoxyphenol
Description
2,3-Dichloro-4-ethoxyphenol (CAS No. 217448-94-7) is a chlorinated phenolic compound featuring two chlorine substituents at the 2- and 3-positions and an ethoxy group at the 4-position of the phenol ring. Its molecular formula is C₈H₈Cl₂O₂, with a molecular weight of 219.06 g/mol. This compound is commercially available at a purity of 95% and is primarily utilized in organic synthesis as a building block for pharmaceuticals, agrochemicals, or functional materials due to its electron-withdrawing substituents, which modulate reactivity and solubility .
Properties
IUPAC Name |
2,3-dichloro-4-ethoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O2/c1-2-12-6-4-3-5(11)7(9)8(6)10/h3-4,11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEDBVSLHYNGDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-4-ethoxyphenol typically involves the chlorination of 4-ethoxyphenol. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction conditions include maintaining a controlled temperature and using a suitable solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction parameters and improves the yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is also common in industrial production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding hydroquinones using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of dichloroquinones.
Reduction: Formation of dichlorohydroquinones.
Substitution: Formation of substituted phenols with amine or thiol groups.
Scientific Research Applications
2,3-Dichloro-4-ethoxyphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studying the effects of substituents on the reactivity of phenolic compounds.
Biology: Investigated for its potential antimicrobial properties. It is used in studies related to enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the area of antimicrobial and anticancer agents.
Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-4-ethoxyphenol involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites. This binding can be facilitated by the presence of chlorine atoms and the ethoxy group, which enhance the compound’s affinity for the enzyme. The pathways involved include the inhibition of enzyme-mediated reactions and disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Functional Group Variations
The following table summarizes key structural analogs of 2,3-Dichloro-4-ethoxyphenol, highlighting differences in substituent positions, functional groups, and purity:
| Compound Name | CAS Number | Substituent Positions | Functional Groups | Purity (%) |
|---|---|---|---|---|
| This compound | 217448-94-7 | 2-Cl, 3-Cl, 4-OCH₂CH₃ | Phenol, Ethoxy, Chlorine | 95 |
| 3,5-Dichloro-4-ethoxyphenol | 89748-18-5 | 3-Cl, 5-Cl, 4-OCH₂CH₃ | Phenol, Ethoxy, Chlorine | 98 |
| 2,4-Dichloro-3-ethyl-6-aminophenol HCl | 101819-99-2 | 2-Cl, 4-Cl, 3-CH₂CH₃, 6-NH₂ | Phenol, Chlorine, Ethyl, Amine | 98 |
| 2,4-Dichloro-3-ethyl-6-nitrophenol | 99817-36-4 | 2-Cl, 4-Cl, 3-CH₂CH₃, 6-NO₂ | Phenol, Chlorine, Ethyl, Nitro | 98 |
| 3,5-Dichloro-4-[diaminoethyl]phenol* | 82772-92-7 | 3-Cl, 5-Cl, 4-diaminoethyl | Phenol, Chlorine, Diaminoethyl | N/A |
*Note: The compound 3,5-Dichloro-4-[1,2-diamino-2-(2,6-dichloro-4-hydroxyphenyl)ethyl]phenol (CAS 82772-92-7) is included for its structural complexity but lacks purity data .
Key Comparative Insights
Positional Isomerism (2,3-Dichloro vs. 3,5-Dichloro-4-ethoxyphenol)
- The positional isomer 3,5-Dichloro-4-ethoxyphenol (98% purity) exhibits chlorine substituents in the meta positions relative to the ethoxy group. This configuration may enhance steric hindrance and alter electronic effects compared to the ortho-substituted 2,3-Dichloro analog. Such differences can influence acidity (pKa), solubility, and reactivity in substitution or coupling reactions .
Functional Group Modifications
- 2,4-Dichloro-3-ethyl-6-aminophenol hydrochloride introduces an amine group at the 6-position and an ethyl group at the 3-position.
- 2,4-Dichloro-3-ethyl-6-nitrophenol substitutes the 6-position with a nitro group, a strong electron-withdrawing moiety. This significantly increases the compound’s acidity (lower pKa) and reactivity in reduction or electrophilic aromatic substitution reactions compared to ethoxy or amine derivatives .
Complex Derivatives
- Its structural complexity may limit solubility but enhance binding affinity in biological systems .
Purity and Commercial Availability
- This compound is available at 95% purity, while its analogs (e.g., 3,5-Dichloro-4-ethoxyphenol) are often supplied at higher purity (98%), possibly due to optimized synthetic routes or reduced steric challenges during purification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
